N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

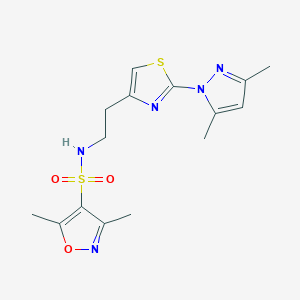

N-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a thiazole core substituted with a pyrazole moiety and an ethyl-linked isoxazole sulfonamide group. Its structural complexity arises from the integration of three distinct heterocycles: a pyrazole, thiazole, and isoxazole, each bearing methyl substituents.

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S2/c1-9-7-10(2)20(18-9)15-17-13(8-24-15)5-6-16-25(21,22)14-11(3)19-23-12(14)4/h7-8,16H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPAUJCFLIBZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=C(ON=C3C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C16H20N4O2S3

- Molecular Weight : 396.54 g/mol

- CAS Number : 1421509-74-1

The structure incorporates a thiazole ring, a pyrazole moiety, and sulfonamide functionalities, which are known to contribute to various biological activities.

This compound exhibits several biological activities primarily through the inhibition of specific enzymes and cellular pathways:

- Carbonic Anhydrase Inhibition : The compound has been evaluated as an inhibitor of human carbonic anhydrases (CAs), specifically isoforms CA IX and CA XII. These isoforms are often overexpressed in tumors and play a role in tumor microenvironment regulation .

- Antitumor Activity : In vitro studies have shown that the compound can reduce cell viability in cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The mechanism involves the induction of apoptosis and inhibition of migration in these cells under hypoxic conditions .

- Antiviral Properties : Preliminary studies suggest potential antiviral activity against HIV by acting on reverse transcriptase, although further research is necessary to establish these effects conclusively .

Case Studies and Experimental Data

Several studies have reported on the biological activity of related compounds that share structural similarities with this compound:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 16a | CA IX Inhibition | 51.6 | |

| Compound 16b | CA IX Inhibition | 99.6 | |

| Compound R 10L 4 | Anti-HIV Activity | 0.007 |

These findings indicate that modifications in the molecular structure can significantly influence biological activity.

Toxicological Profile

While the efficacy of this compound is promising, its safety profile is crucial for further development. Toxicity studies on zebrafish embryos have been conducted to assess developmental toxicity and teratogenic effects . These studies are essential for understanding the therapeutic window and potential side effects.

Scientific Research Applications

Antimicrobial Applications

Research indicates that N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exhibits promising antimicrobial properties. It has been tested against various pathogens, including resistant strains of bacteria and fungi.

- Bacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

- Fungal Activity : In addition to bacterial resistance, the compound has been evaluated for antifungal properties, showing efficacy against drug-resistant Candida strains .

Anticancer Applications

The anticancer potential of this compound has also been explored through various in vitro studies:

- Cell Line Studies : It has been tested on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), demonstrating significant cytotoxic effects .

- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells, which is crucial for its therapeutic application in oncology .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazole derivatives, including this compound, reported significant inhibition of bacterial growth in resistant strains. The results indicated a minimum inhibitory concentration (MIC) that supports further development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another research project focusing on anticancer properties, the compound was evaluated for its cytotoxic effects on A549 cells. The results showed that it induced cell death at concentrations that were non-toxic to normal cells, suggesting a selective action that could be beneficial for therapeutic use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs often share thiazole or sulfonamide motifs but differ in substituents, linkage patterns, or additional heterocycles. Below is a comparative analysis with pharmacopeial compounds from Pharmacopeial Forum (2017) and related literature.

Table 1: Structural Comparison of Heterocyclic Derivatives

Key Observations:

Heterocycle Diversity: The target compound integrates pyrazole, thiazole, and isoxazole rings, whereas analogs in feature imidazolidinone, oxazolidine, or carbamate groups. These differences influence solubility and binding affinity. For example, the sulfonamide in the target compound may enhance hydrogen bonding with enzymes compared to carboxylate or carbamate groups in analogs .

Substituent Effects :

- Methyl groups on the pyrazole and isoxazole rings in the target compound likely improve metabolic stability compared to the benzyl and phenyl substituents in the analogs, which may increase lipophilicity and off-target interactions .

Research Findings and Challenges

- Structural Elucidation : The use of crystallographic tools like SHELX () is critical for resolving complex heterocyclic structures. However, the target compound’s conformational flexibility (due to the ethyl linker) may pose challenges in crystallization compared to rigid analogs like the oxazolidine derivative .

- Synthetic Complexity : The multi-step synthesis required for the target compound’s triheterocyclic system contrasts with the carbamate-linked analogs, which may be more amenable to modular synthesis .

Q & A

Q. What are the recommended synthetic protocols for this compound, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via two primary routes:

- Route 1 : Refluxing intermediates in ethanol followed by recrystallization from a DMF-EtOH (1:1) mixture, a method validated for analogous pyrazole-thiazole systems .

- Route 2 : Sulfonamide coupling in anhydrous THF with triethylamine and sulfonyl chlorides, monitored by TLC to ensure reaction completion . Optimization : Adjust solvent polarity (e.g., ethanol vs. THF) and stoichiometric ratios of pyrazole/thiazole intermediates. Recrystallization solvent mixtures (DMF-EtOH) improve purity and yield .

Q. Which analytical techniques are critical for confirming structural integrity, and what spectral signatures should be prioritized?

- FTIR : Confirm sulfonamide S=O stretches (~1350-1150 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .

- ¹H NMR : Key peaks include methyl groups on pyrazole (δ ~2.1-2.3 ppm) and isoxazole (δ ~2.4 ppm). Thiazole-ethyl linkages produce distinct coupling patterns (e.g., triplet for –CH₂–CH₂–) .

- HPLC : Validate purity (>95%) using reverse-phase columns, critical for biological assays .

Q. How does solubility impact formulation for in vitro studies, and what modifications enhance aqueous compatibility?

- The sulfonamide group provides moderate polarity, but aqueous solubility may require co-solvents (e.g., DMSO ≤5%) or cyclodextrin complexes.

- Salt formation : Hydrochloride salts of structurally related pyrazole-acetamides show improved solubility, a strategy applicable here .

Advanced Research Questions

Q. How can computational methods improve synthesis efficiency for the thiazole-pyrazole core?

Quantum chemical reaction path searches (e.g., ICReDD’s workflow) predict transition states and intermediates, reducing trial-and-error. For example:

- Solvent effects (ethanol vs. THF) are modeled to optimize polarity and dielectric constants.

- Catalytic roles of bases (e.g., triethylamine) are simulated to refine stoichiometry, potentially reducing synthesis steps by 30-50% .

Q. What systematic approaches resolve contradictions in biological activity data across studies?

- Cross-validation : Ensure compound purity (>95% via HPLC) and standardized assay conditions (e.g., cell line viability, buffer pH).

- Orthogonal assays : Combine enzymatic inhibition studies with cellular uptake measurements to identify confounding factors (e.g., membrane permeability).

- Statistical DOE : Apply fractional factorial designs to isolate variables like solvent artifacts or metabolic interference, as demonstrated in pyrazolin bioactivity studies .

Q. Which statistical experimental design (DoE) methodologies optimize multi-step syntheses of heterocyclic sulfonamides?

- Response Surface Methodology (RSM) : Central Composite Designs (CCD) optimize parameters (e.g., reflux time, solvent ratios) with minimal trials. For pyrazole-thiazolidinones, CCD reduced trials from 81 (full factorial) to 15 while achieving >90% yield .

- Taguchi Arrays : Prioritize critical factors (e.g., temperature, catalyst loading) to minimize variability in sulfonamide coupling .

Q. How can in silico docking studies guide derivative design for enzyme targeting?

- Molecular docking : Simulate interactions between the sulfonamide group and catalytic residues (e.g., hydrogen bonds with kinases).

- Free energy calculations : Predict affinity changes when modifying isoxazole methyl groups, as shown for benzothiazole derivatives .

- MD simulations : Validate binding stability under physiological conditions (e.g., solvation effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.